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Compound of Interest

Compound Name: Butyl isonicotinate

Cat. No.: B087439 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for butyl
isonicotinate (butyl pyridine-4-carboxylate), a key intermediate in pharmaceutical and

chemical synthesis. Designed for researchers, scientists, and professionals in drug

development, this document offers a detailed exploration of Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in field-proven insights and

experimental integrity.

Introduction and Molecular Structure
Butyl isonicotinate (C₁₀H₁₃NO₂) is an ester of isonicotinic acid and butanol. Its structural

elucidation and purity assessment are paramount in synthetic chemistry, where unambiguous

characterization underpins the reliability of subsequent research and development.

Spectroscopic techniques provide a powerful, non-destructive suite of tools for this purpose,

each offering a unique window into the molecule's atomic and functional composition. This

guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining not just the results, but

the rationale behind the spectral features.

The molecular structure of butyl isonicotinate consists of a pyridine ring substituted at the 4-

position with a butyl ester group. This combination of an aromatic heterocycle and an aliphatic

ester chain gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of butyl isonicotinate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules, providing detailed information about the chemical environment, connectivity, and

stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their

relative numbers, their electronic environment, and the number of neighboring protons.

A standard protocol for acquiring a high-resolution ¹H NMR spectrum involves dissolving a

small amount of the analyte in a deuterated solvent, which is "invisible" in ¹H NMR, and placing

it in a strong, uniform magnetic field.

Caption: Standard workflow for ¹H NMR data acquisition.

The ¹H NMR spectrum of butyl isonicotinate, typically recorded in CDCl₃, shows five distinct

signals corresponding to the five non-equivalent proton environments in the molecule.
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Signal
Assignment

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-2, H-6

(Pyridine)
~8.78 Doublet (d) 2H ~6.0

H-3, H-5

(Pyridine)
~7.85 Doublet (d) 2H ~6.0

O-CH₂-CH₂-CH₂-

CH₃
~4.36 Triplet (t) 2H ~6.7

O-CH₂-CH₂-CH₂-

CH₃
~1.77 Sextet (or m) 2H ~7.0

O-CH₂-CH₂-CH₂-

CH₃
~1.48 Sextet (or m) 2H ~7.4

O-CH₂-CH₂-CH₂-

CH₃
~1.00 Triplet (t) 3H ~7.4

Data compiled from ChemicalBook.[1]

Expert Interpretation:

Aromatic Protons (H-2, H-6, H-3, H-5): The pyridine ring protons appear in the downfield

region (7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons

adjacent to the electronegative nitrogen atom (H-2, H-6) are the most deshielded, appearing

at the lowest field (~8.78 ppm). The protons at positions 3 and 5 appear slightly upfield

(~7.85 ppm). Both signals are doublets because they are split by their respective single ortho

neighbors, a classic example of spin-spin coupling.[2]

Butyl Chain Protons:

The methylene protons attached to the ester oxygen (O-CH₂) are deshielded by this

electronegative atom, hence their signal appears at ~4.36 ppm. The signal is a triplet

because these protons are adjacent to a methylene group with two protons (n+1 rule:

2+1=3).[3][4]
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The two internal methylene groups of the butyl chain appear as overlapping multiplets

(sextets) around 1.77 and 1.48 ppm. Their complex splitting arises from coupling to

protons on both adjacent carbons.

The terminal methyl group protons (-CH₃) are the most shielded, appearing at the highest

field (~1.00 ppm). This signal is a triplet because it is coupled to the adjacent methylene

group with two protons (2+1=3).[3][4]

Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in

a molecule and their chemical environment.

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. The acquisition, however,

requires different parameters due to the low natural abundance of the ¹³C isotope (~1.1%) and

its smaller gyromagnetic ratio. Proton decoupling is typically employed to simplify the spectrum

and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears

as a single line.

While a directly published ¹³C NMR spectrum for butyl isonicotinate is not readily available, a

reliable prediction can be made based on data from the closely related ethyl isonicotinate and

standard chemical shift correlation tables.[5][6][7] The key difference lies in the alkyl chain

signals.
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Carbon Assignment
Estimated Chemical Shift
(δ, ppm)

Rationale

C=O (Ester Carbonyl) ~165.0
Typical range for ester

carbonyls (165-180 ppm).[8]

C-4 (Pyridine) ~138.0
Quaternary carbon attached to

the ester group.

C-2, C-6 (Pyridine) ~150.0

Carbons adjacent to the

nitrogen atom are highly

deshielded.

C-3, C-5 (Pyridine) ~123.0
Aromatic carbons deshielded

by ring current.

O-CH₂-CH₂-CH₂-CH₃ ~65.5
Carbon directly attached to the

ester oxygen.

O-CH₂-CH₂-CH₂-CH₃ ~30.7
Standard alkyl chain chemical

shift.

O-CH₂-CH₂-CH₂-CH₃ ~19.2
Standard alkyl chain chemical

shift.

O-CH₂-CH₂-CH₂-CH₃ ~13.7
Terminal methyl carbon, most

shielded in the alkyl chain.

Chemical shifts for the pyridine ring and carbonyl group are based on data for ethyl

isonicotinate.[5][9] Alkyl chain shifts are estimated from standard correlation tables.[10]

Expert Interpretation:

The ester carbonyl carbon appears at the lowest field (~165.0 ppm) due to the strong

deshielding effect of the double-bonded oxygen.

The aromatic carbons of the pyridine ring appear in the typical range of 120-150 ppm. The

carbons adjacent to the nitrogen (C-2, C-6) are the most downfield in this region.
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The carbons of the butyl chain appear in the upfield region, with the carbon attached to the

oxygen (O-CH₂) being the most deshielded (~65.5 ppm) and the terminal methyl carbon

being the most shielded (~13.7 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the

presence of specific functional groups.

For a liquid sample like butyl isonicotinate, the simplest method is to prepare a thin film

("neat" sample) between two salt plates (e.g., NaCl or KBr), which are transparent to IR

radiation.

Place a drop of liquid
butyl isonicotinate on a salt plate

Place a second salt plate on top
to create a thin film

Mount the plates in the
IR spectrometer's sample holder

Acquire sample spectrum

Acquire background spectrum
(air)

for correction

Spectrum is plotted as
% Transmittance vs. Wavenumber (cm⁻¹)

Click to download full resolution via product page

Caption: Workflow for acquiring a neat liquid IR spectrum.
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The IR spectrum of butyl isonicotinate will show characteristic absorption bands

corresponding to its ester and pyridine functionalities.

Wavenumber
(cm⁻¹)

Bond Vibration Functional Group Intensity

~3050-3100 C-H stretch (aromatic) Pyridine Ring Medium-Weak

~2870-2960 C-H stretch (aliphatic) Butyl Group Strong

~1725-1735 C=O stretch Ester Very Strong, Sharp

~1600, ~1470 C=C, C=N stretch Pyridine Ring Medium

~1275, ~1100 C-O stretch Ester Strong

Data based on characteristic absorption frequencies for esters and aromatic compounds.

Expert Interpretation:

The most prominent and diagnostic peak in the spectrum is the very strong, sharp absorption

around 1730 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a

saturated ester.

The presence of the butyl group is confirmed by the strong C-H stretching bands just below

3000 cm⁻¹ (~2870-2960 cm⁻¹).

The aromatic pyridine ring is identified by the weaker C-H stretches above 3000 cm⁻¹ and

the characteristic C=C and C=N ring stretching vibrations around 1600 cm⁻¹.

Two strong bands in the fingerprint region, around 1275 cm⁻¹ and 1100 cm⁻¹, are due to the

C-O stretching vibrations of the ester group, providing further confirmation of this

functionality.

Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules and their fragments. It provides information about the molecular
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weight and the fragmentation pattern, which can be used to deduce the structure of the

compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile

compounds like butyl isonicotinate. The compound is first vaporized and separated from

other components in a gas chromatograph before entering the mass spectrometer, where it is

typically ionized by electron impact (EI).

The molecular formula of butyl isonicotinate is C₁₀H₁₃NO₂, with a molecular weight of 179.22

g/mol .

m/z
Proposed
Fragment

Interpretation
Relative
Abundance

179 [C₁₀H₁₃NO₂]⁺• Molecular Ion (M⁺•) Low

124 [C₆H₄NO₂]⁺

Loss of butene (C₄H₈)

via McLafferty

rearrangement

High

123 [C₆H₄NO₂]⁺
Loss of the butyl

radical (•C₄H₉)
High

106 [C₆H₄NO]⁺•
Loss of the butoxy

radical (•OC₄H₉)
Base Peak

78 [C₅H₄N]⁺ Pyridyl cation Medium

56 [C₄H₈]⁺•

Butene radical cation

from McLafferty

rearrangement

Medium

Data compiled from PubChem and ChemicalBook.[1]

Expert Interpretation & Fragmentation Pathway: The fragmentation of butyl isonicotinate
under electron impact (EI) is governed by the stability of the resulting ions and neutral

fragments. The pyridine ring and the ester group are the primary sites of fragmentation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b087439?utm_src=pdf-body
https://www.benchchem.com/product/b087439?utm_src=pdf-body
https://pubs.acs.org/toc/jafcau/71/46
https://www.benchchem.com/product/b087439?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion (m/z 179): The initial ionization produces the molecular ion, which is often of

low abundance for esters.

α-Cleavage (m/z 106): The most favorable cleavage occurs at the bond between the

carbonyl carbon and the ester oxygen, leading to the loss of the butoxy radical (•OC₄H₉).

This results in the highly stable isonicotinoyl cation ([C₆H₄NCO]⁺) at m/z 106, which is

typically the base peak (most abundant fragment).[5]

McLafferty Rearrangement (m/z 124): A characteristic rearrangement for esters with a γ-

hydrogen on the alkyl chain. A hydrogen atom from the γ-carbon of the butyl group is

transferred to the carbonyl oxygen, leading to the elimination of a neutral butene molecule

(C₄H₈) and the formation of a radical cation of isonicotinic acid at m/z 124.[5]

Loss of Alkyl Radical (m/z 123): Cleavage of the O-alkyl bond results in the loss of a butyl

radical (•C₄H₉), forming the protonated isonicotinic acid cation at m/z 123.

Butyl Isonicotinate
[M]⁺•

m/z = 179

Isonicotinoyl Cation
[C₆H₄NCO]⁺

m/z = 106
(Base Peak)

- •OC₄H₉

(α-cleavage)

[C₆H₄NCOOH]⁺
m/z = 123

- •C₄H₉

Isonicotinic Acid Ion
[C₆H₄NCOOH]⁺•

m/z = 124

- C₄H₈

(McLafferty)

Butene
[C₄H₈]⁺•
m/z = 56
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To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Butyl
Isonicotinate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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